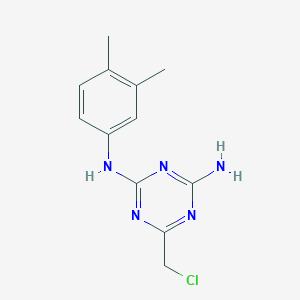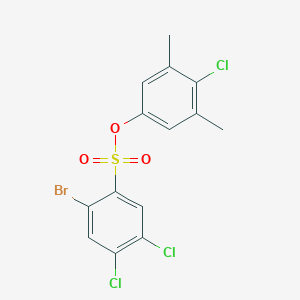![molecular formula C23H17FN6OS B2524889 N-(2-(2-(2-フルオロフェニル)チアゾール-4-イル)フェニル)-5,7-ジメチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボキサミド CAS No. 1705930-08-0](/img/structure/B2524889.png)
N-(2-(2-(2-フルオロフェニル)チアゾール-4-イル)フェニル)-5,7-ジメチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H17FN6OS and its molecular weight is 444.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物は、特定の種類のがん細胞に対して生物学的活性を示すことが研究で示されています . 抗がん剤としての可能性は高く、さらなる調査のための興味深い候補です。
- この化合物は、抗菌活性についてスクリーニングされています。 利用可能な文献には具体的な詳細は記載されていませんが、抗菌剤としての可能性は、さらなる調査に値します.
- 抗菌特性と同様に、この化合物は真菌に対して活性があることが示されています。 その作用機序と特異性を調査することは、創薬のための貴重な洞察を提供する可能性があります.
- 抗酸化物質は、細胞を酸化ストレスから保護する上で重要な役割を果たします。 この化合物については直接的な証拠は提供されていませんが、その構造から抗酸化特性を有する可能性が示唆されます .
- 酵素阻害剤は、さまざまな治療用途に不可欠です。 この化合物は、炭酸脱水酵素、コリンエステラーゼ、アルカリホスファターゼ、リパーゼなどの酵素を阻害する可能性があります。 これらの標的に対する選択性と効力を調査することは、価値のあるものとなる可能性があります .
抗がん活性
抗菌特性
抗真菌活性
抗酸化の可能性
酵素阻害
要約すると、この化合物の独特の構造と多様な薬理活性は、さらなる研究の興味深い対象となっています。 研究者は、特に多機能性疾患に対して、創薬、発見、開発におけるその可能性を探求することができます。 さらに、in silico 薬物動態学および分子モデリング研究は、生物学的標的との相互作用に対する理解を深めることができます . 有望である一方で、これらの分野における応用を完全に検証するには、追加の実験データと臨床研究が必要です。 🌟🔬🧪📚 .
作用機序
Target of Action
Compounds with similar structures, such as thiazoles and triazolothiadiazines, have been found to interact with a variety of biological targets . These include enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They also exhibit antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of Action
Similar compounds, such as thiazoles and triazolothiadiazines, are known to interact with their targets through specific interactions . The hydrogen bond accepting and donating characteristics of these compounds allow them to make specific interactions with different target receptors .
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
The solubility of similar compounds, such as thiazoles, in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds, such as thiazoles and triazolothiadiazines, have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
特性
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6OS/c1-13-11-14(2)30-23(25-13)28-20(29-30)21(31)26-18-10-6-4-8-16(18)19-12-32-22(27-19)15-7-3-5-9-17(15)24/h3-12H,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOURYYPCTGTRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)


![Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2524815.png)





![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B2524825.png)
![2-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2524826.png)
![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2524827.png)

